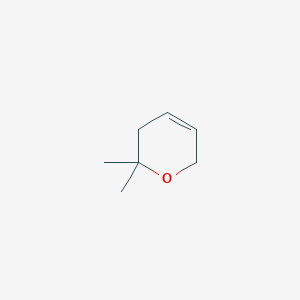

6,6-dimethyl-2,5-dihydropyran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

6,6-dimethyl-2,5-dihydropyran |

InChI |

InChI=1S/C7H12O/c1-7(2)5-3-4-6-8-7/h3-4H,5-6H2,1-2H3 |

InChI Key |

XGHIDMPJYHSIGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC=CCO1)C |

Origin of Product |

United States |

Chemical Properties of 6,6 Dimethyl 2,5 Dihydropyran

Detailed experimental data on the chemical properties of 6,6-dimethyl-2,5-dihydropyran are not extensively reported in the literature. However, general properties can be predicted based on its structure and comparison with related compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | N/A |

| Molecular Weight | 112.17 g/mol | N/A |

| Appearance | Expected to be a liquid | Inferred |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Likely soluble in organic solvents | Inferred |

Advanced Spectroscopic and Computational Investigations of Dihydropyran Systems

Conformational Analysis of Dihydropyran Rings

The spatial arrangement of atoms in the dihydropyran ring is not planar and is subject to conformational changes. Understanding these conformations is key to predicting the molecule's behavior.

Ring Puckering and Half-Chair Conformations

The 2,3-dihydropyran ring typically adopts a non-planar conformation to relieve ring strain. The most stable conformation is generally a twisted form known as the half-chair. capes.gov.braip.org This conformation is characterized by four of the ring atoms being roughly in a plane, with the other two atoms displaced on opposite sides of this plane. Computational studies on 2,3-dihydropyran have shown that the half-chair is the global minimum on the potential energy surface. capes.gov.braip.org The barrier to planarity for the dihydropyran ring has been estimated to be significant, in the range of 6160 cm⁻¹. capes.gov.braip.org

The puckering of the ring can be described by specific torsion angles. For instance, in substituted dihydropyran systems like chromanes, the helicity of the dihydropyran ring, which is a descriptor of its twist, can be characterized by the torsion angle D(C8a-O1-C2-C3). mdpi.com In the case of 6,6-dimethyl-2,5-dihydropyran, the presence of the double bond between C2 and C3 restricts the conformational flexibility primarily to the C4, C5, and C6 atoms and the oxygen atom. The ring is expected to adopt a half-chair conformation where C5 and C6 are puckered out of the plane defined by the C2=C3-C4 and oxygen atoms.

Influence of Substituents on Ring Dynamics

Substituents on the dihydropyran ring can have a profound impact on its conformational preferences and dynamics. A notable example is the "gem-dimethyl effect," where the presence of two methyl groups on the same carbon atom can bias the ring conformation. acs.orgucla.edu In this compound, the gem-dimethyl group at the C6 position is expected to influence the ring's puckering. This substitution can lead to a more rigid ring system compared to unsubstituted dihydropyran.

The gem-dimethyl group can introduce steric interactions that favor specific half-chair conformations. For example, in related systems, gem-dimethyl substitution has been shown to pre-organize the molecular backbone for specific interactions. ucla.edu The presence of these bulky groups can also affect the energy barriers for ring inversion, the process by which one half-chair conformation converts to another. In some cases, the gem-dimethyl effect can lead to a reverse outcome, where cyclization yields are lower for the substituted compound due to geometrical constraints. ucla.edu The conformational preferences of substituted dihydropyrans, including those with gem-dimethyl groups, have been a subject of both experimental and theoretical investigations. mdpi.comnih.govresearchgate.net

Spectroscopic Characterization Methodologies

A variety of spectroscopic techniques are employed to elucidate the structure and monitor the reactions of dihydropyran systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules like this compound. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a dihydropyran derivative, the chemical shifts of the protons are indicative of their location within the molecule. For example, olefinic protons on the C=C double bond typically appear in the downfield region (δ 5.0-7.0 ppm). The protons on the carbons adjacent to the oxygen atom (C2 and C6 in a tetrahydropyran (B127337) system) are also shifted downfield due to the electronegativity of the oxygen. In this compound, specific signals would be expected for the olefinic protons at C2 and C3, the methylene (B1212753) protons at C5, and the methyl protons at C6.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbons of the C=C double bond will have characteristic shifts in the olefinic region of the spectrum (typically δ 100-150 ppm). The carbon atoms attached to the oxygen will also show distinct chemical shifts. The table below shows predicted ¹³C NMR chemical shifts for a related dihydropyran structure.

| Atom No. | Predicted ¹³C NMR Shift (ppm) |

| 2 | 128.5 |

| 3 | 127.0 |

| 4 | - |

| 5 | 26.8 |

| 6 | - |

Note: This is an example from a related substituted dihydropyran. orgsyn.org Specific values for this compound would require experimental measurement or specific computational prediction.

Dynamic NMR studies can also be used to investigate conformational changes, such as ring inversion, by analyzing the coalescence of signals at different temperatures. researchgate.net

Infrared (IR) Spectroscopy for Reaction Monitoring

Infrared (IR) spectroscopy is particularly useful for identifying functional groups within a molecule and for monitoring the progress of chemical reactions. researchgate.netresearchgate.netvulcanchem.commasterorganicchemistry.com In the context of this compound, the IR spectrum would be characterized by several key absorption bands.

The C=C stretching vibration of the double bond within the dihydropyran ring is expected to appear in the region of 1650-1600 cm⁻¹. uobabylon.edu.iquomustansiriyah.edu.iq The presence of substituents can influence the exact position of this peak. The C-O-C stretching vibrations of the ether linkage typically result in strong absorptions in the fingerprint region, between 1250 and 1000 cm⁻¹. Additionally, the C-H stretching vibrations of the alkyl groups (methyl and methylene) will be observed just below 3000 cm⁻¹, while the C-H stretching of the olefinic protons will appear just above 3000 cm⁻¹. masterorganicchemistry.com

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| =C-H | Stretch | > 3000 |

| C-H (alkyl) | Stretch | < 3000 |

| C=C | Stretch | 1650 - 1600 |

| C-O-C | Stretch | 1250 - 1000 |

IR spectroscopy can be effectively used to monitor reactions involving the dihydropyran ring, such as additions to the double bond, where the disappearance of the C=C stretching band would indicate the reaction's progress.

Mass Spectrometry in Dihydropyran Analysis

Mass spectrometry (MS) is a technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. libretexts.org For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight.

The fragmentation of dihydropyran derivatives under mass spectrometric conditions can follow characteristic pathways. researchgate.netnih.govaip.org The fragmentation is often initiated by the cleavage of bonds adjacent to the oxygen atom or the double bond. For dihydropyranochromones, a common fragmentation pathway involves the conversion of the dihydropyran ring into a pyran ring through the elimination of a substituent. nih.gov Subsequent fragmentations can involve the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), or hydrocarbons. researchgate.netnih.gov

The presence of the gem-dimethyl group in this compound would likely influence the fragmentation pattern, potentially leading to the loss of a methyl group (a fragment with a mass of 15) or other characteristic fragments resulting from rearrangements involving the dimethyl-substituted carbon. The analysis of these fragmentation patterns is crucial for confirming the structure of the molecule.

Quantum Chemical Calculations on Dihydropyran Structures

Quantum chemical calculations have become an indispensable tool for gaining deep insights into the molecular properties and reactivity of dihydropyran systems. These computational methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of electronic structures, reaction pathways, and spectroscopic characteristics that are often challenging to probe experimentally. researchgate.nettsijournals.com

Electronic Structure Analysis and Bonding Character

Quantum chemical calculations provide a robust framework for analyzing the electronic landscape of dihydropyran molecules. By employing methods like Natural Bond Orbital (NBO) analysis, researchers can quantify charge distribution, study orbital interactions, and determine the nature of chemical bonds within the molecule. tsijournals.com

Computational studies on dihydropyran derivatives reveal significant electronic shifts during chemical transformations. For instance, in the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated analogues, NBO analysis shows that the most substantial decrease in electronic density from the reactant to the transition state occurs at the C2 and C4 atoms. researchgate.net In the thermolysis of the parent 3,6-dihydro-2H-pyran (DHP), the NBO charge on the C2 atom shifts from -0.036 in the reactant to +0.103 in the transition state, indicating a significant electronic rearrangement. mdpi.com

The character of the bonds can be quantified using Wiberg bond indices, which approximate bond order. During a reaction, the evolution of these indices from the reactant to the transition state and finally to the product provides a detailed picture of bond-breaking and bond-forming processes. mdpi.com For example, in the hetero-Diels-Alder reactions forming dihydropyrans, the bond orders of the newly forming C-O and C-C bonds in the transition state are typically in the range of 0.168 to 0.481, indicating an asynchronous process where bonds are only partially formed. tsijournals.com

Semiempirical quantum-chemical calculations, such as the AM1 method, have also been used to study the electronic structure of substituted dihydropyrans. In a study of (E)-3-cyano-6,6-dimethyl-4-(4-nitrophenylvinyl)-5,6-dihydropyran-2-one, calculations showed that upon excitation from the ground state (S₀) to the first excited singlet state (S₁), the C(2)–C(3) double bond lengthens significantly, and its bond order decreases, indicating a conversion towards a single bond. researchgate.net This highlights how electronic excitation can dramatically alter the bonding character of the dihydropyran ring. researchgate.net

Table 1: Calculated Electronic and Bonding Parameters for Dihydropyran Derivatives

This table presents data from quantum chemical calculations on dihydropyran derivatives, illustrating changes in electronic charge and bond order during chemical transformations. Data is sourced from NBO and AM1 calculations. mdpi.comresearchgate.net

| Compound/System | Parameter | State | Calculated Value | Method |

|---|---|---|---|---|

| 3,6-dihydro-2H-pyran | NBO Charge on C2 | Reactant | -0.036 e | PBE0/6-311+G(d,p) |

| 3,6-dihydro-2H-pyran | NBO Charge on C2 | Transition State | +0.103 e | PBE0/6-311+G(d,p) |

| (E)-...dihydropyran-2-one | C(2)–C(3) Bond Length | Ground State (S₀) | 1.344 Å | AM1 |

| (E)-...dihydropyran-2-one | C(2)–C(3) Bond Length | Excited State (S₁) | 1.442 Å | AM1 |

| (E)-...dihydropyran-2-one | C(2)–C(3) Bond Order | Ground State (S₀) | 1.829 | AM1 |

| (E)-...dihydropyran-2-one | C(2)–C(3) Bond Order | Excited State (S₁) | 1.139 | AM1 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful strategy for elucidating the complex mechanisms of reactions involving dihydropyrans. By mapping the potential energy surface, researchers can identify reactants, products, transition states, and intermediates, thereby constructing a detailed, step-by-step reaction pathway. researchgate.netmdpi.com

A prominent example is the study of the thermal decomposition of dihydropyran derivatives. DFT calculations have been used to investigate the retro-Diels-Alder reaction of 3,6-dihydro-2H-pyran, 4-methyl-3,6-dihydro-2H-pyran, and 2,6-dimethyl-3,6-dihydro-2H-pyran. mdpi.com These studies confirm that the decomposition proceeds through a concerted, unimolecular mechanism involving a six-membered cyclic transition state. researchgate.netmdpi.com The calculations successfully determined activation parameters such as activation energy (Ea) and activation free energy (ΔG≠), showing that methyl substituents on the dihydropyran ring lower the activation energy, thus favoring thermal decomposition. mdpi.com For instance, the calculated activation energy for 2,6-dimethyl-3,6-dihydro-2H-pyran is lower than that of the unsubstituted parent compound. mdpi.com

Acid-catalyzed reactions have also been successfully modeled. DFT calculations were employed to understand the reaction of fluorine-containing 2,4-dialkoxy-3,4-dihydro-2H-pyrans with aromatic compounds, clarifying how different acidic conditions lead to different products like 4H-pyrans or butadiene derivatives. mdpi.com The models elucidated the role of key intermediates, such as pyrylium (B1242799) cations, in directing the reaction outcome. mdpi.com Similarly, quantum chemical modeling helped explain the mechanism of the DBU-catalyzed ring-opening of dihydropyranones, suggesting a bifunctional role for the catalyst as both a Brønsted base and a hydrogen-bond donor. chalmers.se

Table 2: Calculated Activation Parameters for Thermal Decomposition of Dihydropyran Derivatives at 600 K

This table shows computationally derived activation parameters for the thermal decomposition of several dihydropyran compounds, calculated at the PBE0/6-311+G(d,p) level of theory. The data highlights the effect of methyl substitution on the reaction energetics. mdpi.com

| Compound | Activation Free Energy (ΔG≠) (kJ·mol⁻¹) | Activation Enthalpy (ΔH≠) (kJ·mol⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) |

|---|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 196 | 210 | 213 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 204 | 207 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 198 | 202 |

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations are frequently used to predict various spectroscopic parameters, providing a powerful complement to experimental measurements. researchgate.netchemrxiv.org Methods like Time-Dependent Density Functional Theory (TD-DFT) can accurately forecast electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netmdpi.com

For example, in a study of the photoisomerization of (E)-3-cyano-6,6-dimethyl-4-(4-nitrophenylvinyl)-5,6-dihydropyran-2-one, semiempirical calculations were used to construct the theoretical UV absorption spectra for both the E- and Z-isomers. researchgate.net The calculated absorption maximum for the Z-isomer was predicted to be at 302 nm, and the theoretical spectra for the E-isomer and mixtures showed good correlation with experimental data, with only a small hypsochromic (blue) shift observed in the calculated values. researchgate.net

Computational methods are also crucial for interpreting mass spectra. Following electron-impact ionization, dihydropyran molecules can fragment into numerous cations. Theoretical calculations and in silico mass spectra, often generated from molecular dynamics simulations, help assign the major observed peaks to specific ionic fragments, which can be essential for understanding the fragmentation pathways. aip.org

Furthermore, theoretical calculations of NMR parameters are vital for conformational analysis. By calculating the expected NMR coupling constants (e.g., ³J values) for different ring conformations (like chair or boat), and comparing them to experimental values, researchers can determine the predominant three-dimensional structure of dihydropyran derivatives in solution. acs.org

Molecular Dynamics Simulations for Ring Flexibility and Dynamics

For substituted dihydropyrans, MD simulations can explore the conformational space available to the ring and its substituents. This is critical for understanding how substituents influence the ring's preferred shape and its dynamic behavior. For instance, simulations can reveal how bulky gem-dimethyl groups at the C6 position might restrict ring flexibility or favor specific puckering modes compared to an unsubstituted dihydropyran. The simulations can also model the dynamic interactions between the dihydropyran ring and its environment, such as solvent molecules or biological receptors, providing insights into recognition and binding processes. plos.orgresearchgate.net The results from MD simulations complement experimental data from techniques like NMR spectroscopy, which provide time-averaged information about molecular conformation, by offering a detailed, time-resolved view of the molecule's structural dynamics. acs.org

Role as Chiral Building Blocks in Asymmetric Synthesis

The dihydropyran ring is a core component of numerous natural products, and the ability to synthesize it in an enantiomerically pure form is crucial for total synthesis. orgsyn.orgualberta.ca The this compound framework, when rendered chiral, becomes a powerful tool in asymmetric synthesis, allowing for the construction of stereochemically complex molecules.

A primary method for generating chiral dihydropyrans is the asymmetric hetero-Diels-Alder (HDA) reaction. orgsyn.orgorganic-chemistry.org This reaction involves the cycloaddition of a heterodiene with a heterodienophile, catalyzed by a chiral Lewis acid. For instance, C2-symmetric bis(oxazoline) copper(II) complexes have been shown to effectively catalyze the inverse electron demand HDA reaction between α,β-unsaturated carbonyl compounds and electron-rich olefins like enol ethers. organic-chemistry.orgacs.org This methodology provides access to a variety of enantiomerically enriched dihydropyran derivatives with high levels of diastereo- and enantioselectivity. orgsyn.orgorganic-chemistry.org The reaction can be performed with low catalyst loadings and is scalable, making it a practical approach for obtaining chiral building blocks. organic-chemistry.orgacs.org

These chiral dihydropyran synthons are valuable intermediates. For example, a chiral dihydropyran obtained via an HDA reaction can be oxidized to the corresponding lactone, a substructure found in several biologically active natural products like fostriecin (B16959) and callystatin A. orgsyn.org Similarly, bifunctional organocatalysts, such as N,N'-dioxides, have been successfully used in asymmetric cascade Michael/hemiacetalization reactions to produce multifunctionalized chiral dihydropyrans with excellent yields and enantioselectivities (up to 99% ee). acs.org The ability to install specific stereocenters on the dihydropyran ring makes these frameworks highly sought-after precursors in the synthesis of target molecules where precise stereochemical control is paramount. sfu.ca

Applications in the Synthesis of Complex Organic Molecules

The structural rigidity and defined stereochemistry of this compound derivatives make them ideal building blocks for the synthesis of complex organic molecules, particularly natural products. chim.itthieme-connect.com The dihydropyran motif is present in a wide array of bioactive compounds, including those with anticancer, antibacterial, and pheromonal activity. chim.itycmou.ac.inresearchgate.net

One notable example is the synthesis of the dihydropyran-type natural product crolibulin, which exhibits anticancer properties. thieme-connect.comthieme-connect.comcbccollege.in Syntheses of such molecules often leverage the dihydropyran core, which is assembled early in the synthetic sequence and then further functionalized. For instance, the synthesis of the C22-C26 tetrahydropyran segment of the marine natural product phorboxazole was achieved using a stereoselective Prins cyclization as the key step to form the pyran ring. acs.org

The Achmatowicz reaction, which converts furans into dihydropyranones, is another powerful tool that has been employed in the total synthesis of numerous natural products. nih.govblogspot.comwikipedia.org This oxidative ring expansion provides a rapid entry into functionalized pyran systems that can be elaborated into complex targets. nih.gov For example, the synthesis of (±)-Musellarins A–C involved an Achmatowicz reaction as a key step to construct the central dihydropyranone ring. nih.gov Similarly, this strategy has been applied to the asymmetric synthesis of both enantiomers of the guanidine (B92328) alkaloid (+)- and (-)-monanchorin. nsf.gov

Retrosynthetic Analysis of Dihydropyran-Containing Targets

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. slideshare.netsathyabama.ac.in For targets containing the this compound scaffold, several key disconnection strategies are commonly employed.

Disconnection Strategies for Dihydropyran Scaffolds

The most effective retrosynthetic disconnections simplify the complex cyclic structure into acyclic or simpler cyclic precursors. The primary strategies for the dihydropyran core involve breaking one or two bonds of the heterocyclic ring.

| Disconnection Strategy | Key Reaction (Forward Sense) | Description | Relevant Precursors |

| C2-O1 & C5-C6 Bond Break | Hetero-Diels-Alder (HDA) Reaction | A [4+2] cycloaddition between a 1-oxadiene (e.g., an α,β-unsaturated carbonyl) and an alkene (e.g., an enol ether). This is one of the most powerful methods for forming the dihydropyran ring with stereochemical control. thieme-connect.comacs.org | α,β-Unsaturated ketone/aldehyde, enol ether |

| C2-C3 & O1-C6 Bond Break | Prins Cyclization | An acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone. This reaction proceeds via an oxocarbenium ion intermediate to form the tetrahydropyran ring, which can be manipulated to yield a dihydropyran. acs.orgrsc.orgorganic-chemistry.orgnih.gov | Homoallylic alcohol, aldehyde/ketone |

| Ring Expansion | Achmatowicz Reaction | An oxidative rearrangement of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(2H)-one. This method is exceptionally useful for converting readily available furans into the dihydropyranone core. nih.govwikipedia.orguibk.ac.at | Furfuryl alcohol |

These strategies provide a logical framework for planning the synthesis of complex molecules containing the dihydropyran moiety, allowing chemists to leverage well-established and stereocontrolled reactions. nih.govrsc.org

Dihydropyran as a Protecting Group Strategy in Organic Synthesis

The reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) ether is a classic and widely used strategy for protecting hydroxyl groups in multi-step synthesis. organic-chemistry.orgmasterorganicchemistry.com The resulting THP acetal (B89532) is stable under a variety of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides, but is readily cleaved under mild acidic conditions. organic-chemistry.orgnih.goviris-biotech.de

The this compound scaffold can, in principle, be used similarly. The introduction of the gem-dimethyl group at the C6 position would influence the properties of the resulting protecting group. This substitution pattern is analogous to the Thorpe-Ingold effect, which can accelerate cyclization reactions. In the context of a protecting group, the gem-dimethyl substitution on the resulting acetal may increase its steric bulk and potentially enhance its stability toward acid-catalyzed cleavage compared to the unsubstituted THP ether. Studies on related heterocyclic systems, such as oxetanes, have shown that gem-dimethyl substitution can significantly impact metabolic stability. acs.org While less common than the standard DHP, the use of a substituted dihydropyran for protection could offer advantages in scenarios requiring tailored stability or for introducing specific structural features.

Diversity-Oriented Synthesis (DOS) Leveraging Dihydropyran Scaffolds

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally complex and diverse small molecules for high-throughput screening and drug discovery. nih.govrsc.orgcam.ac.uk The dihydropyran scaffold is an excellent starting point for DOS because its rigid structure can be readily diversified at multiple positions, leading to a wide exploration of chemical space. nih.govunifi.it

Key principles of DOS include appendage, stereochemical, and skeletal diversity. cam.ac.uk The dihydropyran framework facilitates all three. For example, an asymmetric hetero-Diels-Alder reaction was used to prepare a library of dihydropyrancarboxamides. nih.govresearchgate.net By varying the aldehyde, diene, and subsequent reaction partners, a large number of distinct compounds with high stereochemical and appendage diversity can be produced from a common synthetic pathway.

Strategies often involve "folding" pathways where a common intermediate is guided toward different molecular scaffolds through the use of specific reagents or catalysts. cam.ac.uk A functionalized dihydropyran can serve as such an intermediate, with the double bond and oxygen atom providing reactive sites for various transformations, leading to a library of related but skeletally distinct heterocyclic compounds. This approach has been successfully used to generate libraries based on privileged structures, which are scaffolds known to interact with biological targets. unifi.it

Integration into Polymer Science and Materials Chemistry as Building Blocks

Heterocyclic compounds, including dihydropyrans, are valuable monomers in polymer science. Dihydropyran has been investigated for polymerization, either with itself or as a co-monomer with other unsaturated compounds like maleic anhydride (B1165640). capes.gov.brsigmaaldrich.com The resulting polymers possess a polyether backbone decorated with functional groups, making them useful for various applications.

For instance, copolymers of dihydropyran derivatives and maleic anhydride have been synthesized. capes.gov.br These alternating copolymers can be hydrolyzed to create poly(dihydropyran-alt-maleic acid), a polymer with carboxylic acid groups that can impart water solubility and functionality. The substituents on the dihydropyran ring can be chosen to tune the properties of the final polymer. capes.gov.br

The this compound structure, being a substituted lactone analogue, could potentially undergo ring-opening polymerization (ROP), a common method for producing polyesters and polyethers. The gem-dimethyl group might influence the polymerizability and the properties of the resulting polymer, such as its thermal stability and crystallinity. Polymers derived from dihydropyrans have been explored for use as redox polymers and in resist materials for photolithography. cdnsciencepub.comgoogle.com

Development of Novel Scaffolds for Chemical Synthesis Research

The this compound framework is a pivotal structural motif for the development of novel and complex molecular scaffolds in chemical synthesis. The inherent reactivity and stereochemistry of this heterocyclic system allow for its elaboration into a diverse array of more complex structures, including fused, spirocyclic, and highly functionalized molecules. Researchers have leveraged this framework as a versatile building block, employing various synthetic strategies to access new chemical entities for applications in medicinal chemistry and materials science.

The presence of two non-equivalent electrophilic centers in some β-carbonyl substituted dihydropyran derivatives makes them valuable for synthesizing a wide range of heterocyclic and carbocyclic compounds. chim.it These derivatives can act as "push-pull" compounds or Michael acceptors, reacting with nucleophiles to form 1,4- and 1,2-addition products. chim.it These intermediates can then undergo further cyclization to create condensed heterocyclic systems. chim.it

One key area of research involves the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single, efficient step. researchgate.net The dihydropyran scaffold is well-suited for MCRs, enabling the incorporation of multiple pharmacophoric cores into a single molecular skeleton. researchgate.netconicet.gov.ar For instance, a one-pot, three-component reaction involving embelin, various aldehydes, and cyclic enaminones can yield either dihydropyridin or dihydropyran rings, demonstrating the scaffold's versatility. conicet.gov.ar This strategic approach facilitates the rapid generation of molecular diversity, which is crucial in drug discovery and chemical biology.

Furthermore, the this compound core is instrumental in the synthesis of intricate fused and spirocyclic systems. Dicobaltoctacarbonyl-mediated tandem cycloadditions have been used to create novel tricyclic 5,6-dihydropyran-2-one derivatives. acs.org In one example, the reaction of a cis-epoxyalkyne with a tethered olefin and carbon monoxide resulted in a complex structure consisting of a 5,6-dihydropyran-2-one core fused with cyclopentane (B165970) and cyclopentanone (B42830) groups. acs.org

A specific example of scaffold development is the synthesis of (E)-3-cyano-6,6-dimethyl-4-(4-nitrophenylvinyl)-5,6-dihydropyran-2-one. This compound is formed through the condensation of 4-nitrobenzaldehyde (B150856) with 3-cyano-4,6,6-trimethyl-5,6-dihydropyran-2-one. researchgate.net The resulting vinyl-substituted dihydropyranone serves as a platform for further chemical exploration, such as studying its photoisomerization to the Z-isomer. researchgate.net

Table 1: Spectroscopic Data for a Novel Dihydropyranone Scaffold This table presents the nuclear magnetic resonance (NMR) data for the synthesized compound (E)-3-cyano-6,6-dimethyl-4-(4-nitrophenylvinyl)-5,6-dihydropyran-2-one, illustrating the characterization of a novel scaffold derived from the core framework. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 1.55 s (6H, C⁶(CH₃)₂) |

| 2.80 s (2H, C⁵H₂) | |

| 7.70 d (1H, C¹H) | |

| 7.85 d (2H, C³´H, C⁵´H) | |

| 8.05 d (1H, C²H) | |

| 8.30 d (2H, C²´H, C⁶´H) |

Retrosynthetically, the dihydropyran ring can be formed via intramolecular cyclization of an acyclic precursor. An example is seen in the chemistry of stigmolone, a prokaryotic pheromone, which exists in a solvent-dependent equilibrium with its cyclic enol-ether form, 3,4-dihydro-2,2,5-trimethyl-6-(2-methylpropyl)-2H-pyran. pnas.org This transformation involves the intramolecular nucleophilic attack of a hydroxyl group onto a ketone, followed by dehydration, a strategy that can be applied to the synthesis of various this compound analogues. pnas.org

The development of stereoselective methods is critical for producing enantiomerically pure scaffolds. Strategies such as the hetero-Diels-Alder (HDA) reaction provide access to enantiomerically enriched dihydropyran derivatives from simple achiral starting materials. orgsyn.org Similarly, diastereoselective methods like the silyl-Prins cyclization have been developed to synthesize cis-2,6-disubstituted dihydropyrans with excellent control over the relative stereochemistry. mdpi.com

Table 2: Overview of Synthetic Strategies for Novel Dihydropyran Scaffolds This table summarizes various synthetic approaches that utilize the dihydropyran framework to generate novel and complex chemical scaffolds.

| Synthetic Strategy | Description | Resulting Scaffold Type | References |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to build complex molecules efficiently. | Highly substituted dihydropyrans | conicet.gov.ar |

| Tandem Cycloaddition | A sequence of cycloaddition reactions mediated by a metal catalyst (e.g., Dicobaltoctacarbonyl) to form complex polycyclic systems. | Fused tricyclic systems | acs.org |

| Knoevenagel Condensation | Condensation of an active methylene compound with an aldehyde, followed by cyclization to form a functionalized dihydropyranone. | Vinyl-substituted dihydropyranones | researchgate.net |

| Intramolecular Cyclization | Cyclization of an acyclic precursor, often a hydroxy-ketone, to form the dihydropyran ring. | Substituted dihydropyrans | pnas.org |

| Hetero-Diels-Alder (HDA) Reaction | A [4+2] cycloaddition between a diene and a heterodienophile to form the dihydropyran ring, often with high stereoselectivity. | Enantiomerically enriched dihydropyrans | orgsyn.org |

| Silyl-Prins Cyclization | A Lewis acid-promoted cyclization of an aldehyde with a homoallylic alcohol to produce substituted dihydropyrans with high diastereoselectivity. | cis-2,6-disubstituted dihydropyrans | mdpi.com |

The functionalization of the dihydropyran ring itself is another avenue for creating novel scaffolds. For example, β-trifluoroacetyl- and β-trichloroacetyldihydropyrans react differently with nucleophiles like sodium cyanide, leading to either pyrrolidinones or cyanotetrahydropyrans, respectively. chim.it This highlights how the substituents on the dihydropyran core can direct reaction pathways to generate vastly different heterocyclic products. chim.it The versatility of the this compound framework thus provides a rich platform for synthetic innovation, enabling the construction of diverse and structurally complex molecules for further investigation.

Applications in Organic Synthesis

Organocatalytic Approaches to Dihydropyran Systems

Organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering a greener and often more efficient alternative to traditional metal-based catalysis. chalmers.se These reactions frequently operate under mild conditions and allow for the concise synthesis of complex molecular architectures from simple starting materials. rsc.org In the context of dihydropyran synthesis, organocatalysts enable unique reaction pathways by activating substrates in predictable ways. oist.jp Researchers have successfully developed concise, one-pot cascade reactions using organocatalysts to generate functionalized dihydropyran derivatives from readily available materials like pyruvates and aldehydes. rsc.org These methods are significant as the dihydropyran core is a prevalent structure in many bioactive natural products and pharmaceutical compounds. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis in Dihydropyranone Synthesis

N-Heterocyclic carbenes (NHCs) have gained prominence as highly versatile organocatalysts capable of mediating a wide array of chemical transformations. mdpi.com Their utility in dihydropyranone synthesis stems from their ability to generate key reactive intermediates, such as the Breslow intermediate, homoenolates, and α,β-unsaturated acylazoliums, from simple aldehydes. mdpi.com This activation strategy unlocks various cycloaddition pathways to construct the dihydropyranone ring system. mdpi.com The development of NHC catalysis has provided access to numerous 3,4-dihydropyran-2-ones and related derivatives over the past decade. mdpi.com The catalytic cycle typically begins with the nucleophilic attack of the NHC on a substrate, like an aldehyde, to form a Breslow intermediate, which can then proceed through different reaction manifolds depending on the substrates and conditions. mdpi.comnih.gov

The [4+2] cycloaddition, or Diels-Alder reaction, is a classic and efficient method for forming six-membered rings. In NHC catalysis, this strategy is employed through the generation of a reactive dienolate intermediate from an aldehyde. For instance, NHC-catalyzed enantioselective [4+2] cycloaddition of ketenes with α-cyanochalcones has been developed. sioc-journal.cn The reaction is proposed to start with the addition of the NHC to the ketene, forming an enolate intermediate which then reacts with the α-cyanochalcone in a stepwise Michael addition and cyclization or a concerted Diels-Alder fashion to yield the dihydropyranone. sioc-journal.cn

Another approach involves the NHC-catalyzed redox asymmetric hetero-Diels-Alder reaction of α-aroyloxyaldehydes with β-trifluoromethyl enones. acs.org This process generates synthetically useful dihydropyranones containing a trifluoromethyl group with high yields and excellent stereoselectivity. acs.org Similarly, chiral selenylated dihydropyranones can be synthesized from α,β-unsaturated aldehydes and selenyl vinyl ketones using NHC organocatalysis, achieving high yields and excellent enantioselectivities. nih.gov An innovative method involves the chemoselective activation of 1-cyclopropylcarbaldehydes, which then undergo a [2+4] cycloaddition with α-alkynyl enals, yielding dihydropyranone derivatives with excellent enantio- and diastereoselectivities. researchgate.netacs.org

| Diene Precursor | Dienophile | NHC Catalyst | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| α-Aroyloxyaldehyde | β-Trifluoromethyl enone | Chiral Triazolium Salt | Up to 81% | >99% | >95:5 |

| Alkylarylketene | β,γ-Unsaturated α-ketophosphonate | Chiral Triazolium Salt | Up to 48% | 89% | 61:39 |

| α,β-Unsaturated aldehyde | Selenyl vinyl ketone | Chiral Triazolium Salt (B) | High | Excellent | - |

| 1-Cyclopropylcarbaldehyde | α-Alkynyl enal | Chiral Triazolium Salt | Good to Excellent | Excellent | Excellent |

[3+3] annulation strategies offer an alternative and powerful route to six-membered rings, including dihydropyranones. In this approach, two three-atom synthons are coupled. NHC catalysis is particularly well-suited for this strategy, often utilizing α,β-unsaturated aldehydes as a C3 synthon. A common mechanism involves the generation of a chiral α,β-unsaturated acylazolium intermediate from an enal and the NHC catalyst. aablocks.com This intermediate then reacts with a 1,3-dicarbonyl compound, which acts as the other C3 synthon. aablocks.com

For example, an efficient NHC-catalyzed [3+3] annulation has been developed between 2-bromoenals and 1,3-dicarbonyl compounds, providing dihydropyranones in excellent yields (up to 96%) and enantioselectivities (up to 99%). aablocks.com Similarly, the enantioselective construction of 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons has been achieved through a formal [3+3] cycloaddition of α-bromocinnamaldehyde with a β-ketoester indole, catalyzed by a chiral NHC. oaepublish.com This reaction proceeds via a vinyl acyl azolium intermediate and gives products in good yields with up to 98% ee. oaepublish.com Another strategy involves the reaction of alkynyl aldehydes with 2,4-diketoesters, which proceeds through the in situ formation of dihydropyranones that can be subsequently ring-opened to afford chiral 1,5-ketoesters. acs.orgnih.gov

| C3 Synthon 1 | C3 Synthon 2 | NHC Catalyst | Yield | Enantiomeric Excess (ee) |

| 2-Bromoenal | 1,3-Dicarbonyl compound | Chiral Triazolium Salt | Up to 96% | Up to 99% |

| α-Bromocinnamaldehyde | β-Ketoester indole | Chiral Triazolium Salt | Good | Up to 98% |

| Alkynyl aldehyde | 2,4-Dioxoester | Chiral Triazolium Salt | Moderate to Good | - |

| Unsaturated carboxylic ester | Sulfonium salt | - | - | - |

The success of NHC-mediated dihydropyranone synthesis is highly dependent on both the structure of the substrates and the design of the NHC catalyst. The substrate scope for these reactions is generally broad. In [4+2] cycloadditions, various α,β-unsaturated aldehydes, including those with aryl, heteroaromatic, and alkenyl groups, are well-tolerated. nih.gov Similarly, a range of ketenes, including those with electron-donating and electron-withdrawing substituents, can be used effectively. sioc-journal.cn For [3+3] annulations, a wide variety of functional groups on the enal and the 1,3-dicarbonyl partner are tolerated under the reaction conditions. aablocks.com

Catalyst design is crucial for achieving high efficiency and stereoselectivity. Chiral triazolium salts are common precursors for the NHC catalysts used in asymmetric reactions. acs.org The steric and electronic properties of the N-substituents on the NHC ring play a critical role in controlling the reaction's outcome. nih.gov For instance, bulkier N-aryl groups, such as a mesityl group, can influence the rate-limiting step of the catalytic cycle and enhance enantioselectivity. nih.govrsc.org The choice of the catalyst backbone (e.g., triazole vs. thiazole) and its substituents dictates the conformation of the reactive intermediates, thereby guiding the stereochemical pathway of the annulation. mdpi.com In some cases, the catalyst structure can even determine the reaction pathway, switching between different modes of reactivity. mdpi.com

Organocatalyzed Cascade Reactions for Functionalized Dihydropyrans

Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. rsc.org These one-pot processes are highly atom-economical and environmentally friendly. In the synthesis of functionalized dihydropyrans, organocatalyzed cascade reactions have proven to be exceptionally effective.

A notable example is the development of concise cascade reactions of pyruvates with aldehydes to generate functionalized dihydropyran derivatives. rsc.orgrsc.org Researchers have shown that the dual electrophilic and nucleophilic reactivity of pyruvates can be managed using an appropriate organocatalyst, such as β-proline, under mild conditions. oist.jp This one-pot reaction can produce dihydropyrans in good yields and with high diastereoselectivity. oist.jp Furthermore, the resulting dihydropyran products can be further modified in the same pot to generate a diverse library of functionalized molecules. oist.jp Another powerful strategy is the cascade Michael/hemiacetalization reaction between nucleophilic reagents like α-substituted cyano ketones and α,β-unsaturated ketones or ketoesters, which provides an efficient route to multifunctionalized dihydropyrans. acs.org

Chiral Organocatalysis for Enantioselective Dihydropyran Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for applications in pharmaceuticals and materials science. Chiral organocatalysis offers a powerful platform for achieving high levels of enantioselectivity in the synthesis of dihydropyrans. researchgate.net Various classes of chiral organocatalysts, including proline derivatives and N,N'-dioxides, have been successfully employed. researchgate.netacs.org

A bifunctional organocatalyst, chiral N,N'-dioxide, has been successfully applied to the asymmetric cascade Michael/hemiacetalization reaction of α-substituted cyano ketones and β,γ-unsaturated α-ketoesters. acs.org This method produces multifunctionalized chiral dihydropyrans in excellent yields (up to 99%) and with high to excellent enantioselectivities (up to 99% ee). acs.orgacs.org Diphenylprolinol silyl (B83357) ether is another effective catalyst for mediating domino Michael/enolization/acetalization reactions between aldehydes and α-cyano-β-arylacrylonitriles, yielding 3,4-trans-dihydropyrans with high enantioselectivity. researchgate.net Similarly, simple chiral diamines can catalyze the asymmetric Michael reaction between dimedone and α,β-unsaturated ketones to afford 3,4-dihydropyran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). nih.gov These methods highlight the versatility of organocatalysis in constructing complex chiral dihydropyran frameworks from simple precursors. researchgate.net

Transition Metal-Catalyzed Syntheses of Dihydropyran Structures

Transition metals play a crucial role in the efficient and selective construction of dihydropyran rings. Catalysts based on palladium, rhodium, copper, and iron have been extensively explored, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed reactions are powerful tools for the formation of heterocyclic compounds. In the context of dihydropyran synthesis, palladium(II) catalysts have been shown to effectively catalyze the cyclization of unstable hemiacetals. For instance, the cyclization of a hemiacetal derived from (E,2S,3R)-2,3-isopropylidenedioxy-6-(tetrahydro-2H-pyran-2-yl)-4-hexenal and methanol, catalyzed by PdCl2(PhCN)2, proceeds via a 5-exo-mode cyclization to yield a substituted furanoside, a related oxygen heterocycle. semanticscholar.org This process occurs without the need for a reoxidant, as the Pd(II) catalyst is regenerated during the catalytic cycle. semanticscholar.org The mechanism involves the formation of a π-olefin-palladium complex, which is then attacked by the hydroxyl group of the hemiacetal. semanticscholar.org

Highly substituted bicyclic 2H-pyrans can be synthesized through a palladium-catalyzed tandem Stille-oxa-electrocyclization reaction. mdpi.com This convergent strategy involves the reaction of vinyl stannanes with vinyl iodides and has been applied in the total synthesis of natural products. mdpi.com Furthermore, palladium(II) trifluoroacetate (B77799) (Pd(TFA)2) has been identified as an effective catalyst for oxidative cyclizations, demonstrating the versatility of palladium catalysts in synthesizing complex heterocyclic systems. caltech.edu

Rhodium-Catalyzed Cycloaddition Reactions

Rhodium catalysts have proven to be highly effective in mediating cycloaddition reactions to form dihydropyran rings. An efficient method for synthesizing highly functionalized dihydropyrans involves the rhodium(I)-catalyzed [4+2] cycloaddition of oxetanols with alkynes. nih.govrsc.org This reaction proceeds through a tandem C(sp³)–C(sp³) bond cleavage and subsequent annulation. nih.govrsc.org The use of a chiral Binaphine ligand can induce enantioselectivity in this transformation. nih.govrsc.org

Rhodium-catalyzed intramolecular cyclizations have also been developed for the synthesis of thiodihydropyrans, showcasing the versatility of this metal in constructing various dihydropyran-related scaffolds. rsc.org Additionally, rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes (VCPs) with alkynes or alkenes provide access to seven-membered rings fused to dihydropyran systems. pku.edu.cn The choice of catalyst, such as [Rh(CO)2Cl]2, is crucial for the success of intermolecular variants of this reaction. pku.edu.cn

Table 1: Rhodium-Catalyzed [4+2] Cycloaddition of Oxetanols with Alkynes This table summarizes the effectiveness of different rhodium catalysts and ligands in the synthesis of dihydropyrans.

| Entry | Catalyst | Ligand | Yield (%) | Enantiomeric Ratio |

| 1 | [Rh(OH)(COD)]2 | - | Excellent | - |

| 2 | [Rh(OH)(COD)]2 | BINAP | Moderate | Negligible |

| 3 | [Rh(OH)(COD)]2 | Segphos | Moderate | Negligible |

| 4 | [Rh(OH)(COD)]2 | Josiphos | Good | Moderate |

| Data sourced from Guo et al. (2017) rsc.org |

Copper and Iron-Mediated Annulations

Copper and iron catalysts offer cost-effective and environmentally benign alternatives for dihydropyran synthesis. Copper(I)-catalyzed dehydrogenative oxidation followed by a hetero-Diels-Alder reaction has been established as a convenient approach for synthesizing multi-substituted 2,3-dihydro-4H-pyran compounds. researchgate.net This method involves the in-situ generation of both a diene and a dienophile through the activation of C(sp³)-H bonds. researchgate.net

Iron catalysts have been utilized in convergent radical cyclizations of aldehydes with two alkenes to construct polyfunctionalized 3,4-dihydropyrans. acs.org This process is proposed to proceed through iron-catalyzed redox radical recombinations. acs.org Furthermore, iron(III) chloride has been shown to catalyze the formation of 3,4-dihydro-2H-pyrans from α-alkylated 1,3-dicarbonyls. acs.org Iron-catalyzed tandem radical annulation of aldehydes with olefins can also lead to dihydropyran derivatives, highlighting the versatility of iron in promoting diverse cyclization pathways. acs.org The use of iron catalysts in cross dehydrogenative coupling (CDC) reactions provides an atom- and step-economical method for forming C-C and C-heteroatom bonds, eliminating the need for substrate prefunctionalization. beilstein-journals.org

Synergistic Dual Catalysis Systems in Dihydropyran Construction

The combination of two different catalytic systems, known as synergistic or cooperative dual catalysis, has emerged as a powerful strategy for synthesizing complex molecules, including dihydropyrans. This approach allows for transformations that are not achievable with a single catalyst. chim.it

One example is the dually catalyzed asymmetric inverse-electron-demand hetero-Diels-Alder reaction for the synthesis of fused dihydropyran derivatives. chim.it This system utilizes a combination of a chiral Lewis base (bifunctional primary amine) and a Lewis acid (YIII triflate) to catalyze the reaction between cyclic ketones and β,γ-unsaturated-α-ketoesters. chim.it

Another approach involves the synergistic combination of palladium and chiral phosphonic acid catalysis for the enantioselective [5+1] cycloaddition of vinylethylene carbonates and sulfur ylides to produce dihydropyrans in high yields and enantioselectivities. rsc.org Similarly, a cooperative one-pot organo- and silver-catalysis has been developed for the asymmetric Michael addition/hydroalkoxylation reaction between 1,3-diketones and alkyne-tethered nitroalkenes, affording annulated dihydropyrans with good to excellent enantioselectivities. thieme-connect.com

N-heterocyclic carbenes (NHCs) have also been used in synergistic catalysis with transition metals like ruthenium for the formation of chiral δ-lactones (dihydropyran-2-ones). mdpi.comresearchgate.net

Cycloaddition Reactions for Dihydropyran Ring Formation

Cycloaddition reactions are a cornerstone of synthetic organic chemistry and provide a direct and efficient route to cyclic compounds like dihydropyrans. The hetero-Diels-Alder reaction is a particularly important variant for constructing these heterocyclic systems.

Hetero-Diels-Alder Reactions in Dihydropyran Synthesis

The hetero-Diels-Alder (HDA) reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, is a powerful tool for the synthesis of dihydropyran rings. wikipedia.org In this reaction, a conjugated diene reacts with a heterodienophile, such as an aldehyde or a ketone, to form a dihydropyran. wikipedia.orgacs.org This method is highly valued for its ability to control regio- and stereochemistry. nih.gov

There are two main strategies for HDA reactions leading to dihydropyrans:

Normal-electron-demand HDA: This involves the reaction of an electron-rich diene with an electron-poor dienophile (e.g., an aldehyde). Lewis acid catalysis is often employed to activate the dienophile. acs.org

Inverse-electron-demand HDA (IED-HDA): This strategy utilizes an electron-poor diene (e.g., an α,β-unsaturated ketone) and an electron-rich dienophile (e.g., an enol ether). nih.govrsc.org

An example of a normal-electron-demand HDA reaction is the exo-selective reaction of cobaloxime dienyl complexes with aldehydes, which yields diastereomerically pure dihydropyrans after demetalation. acs.org For IED-HDA reactions, a mild and concise approach for constructing a 3,4-dihydro-2H-pyran ring fused to a natural product scaffold has been developed using various vinyl ethers or vinyl sulfides as dienophiles. nih.govrsc.org

Table 2: Examples of Hetero-Diels-Alder Reactions in Dihydropyran Synthesis This table provides examples of different types of hetero-Diels-Alder reactions and the resulting dihydropyran products.

| Reaction Type | Diene | Dienophile | Catalyst/Conditions | Product | Reference |

| Normal-electron-demand | Cobaloxime dienyl complex | Aldehydes | - | Diastereomerically pure dihydropyrans | acs.org |

| Inverse-electron-demand | Exocyclic enone on ent-kaurane scaffold | Vinyl ethers/sulfides | Yb(fod)3 (10 mol%) | Dihydropyran-fused diterpenoids | nih.gov |

| Formal HDA | Silyl enol ether | Aldehyde | - | Dihydropyran-4-ones | acs.org |

| Catalytic Asymmetric HDA | 1-Methoxy-1,3-butadiene | (tert-Butyldimethyl-silyloxy)acetaldehyde | Chiral chromium(III) complex | (2S,6R)-6-(tert-Butyldimethylsilyloxymethyl)-2-methoxy-2,5-dihydropyran | orgsyn.org |

Synthetic Methodologies for this compound and Related Derivatives

The synthesis of dihydropyran rings, core structures in numerous natural products, is a significant focus in organic chemistry. nih.govnih.gov Various methodologies have been developed to construct these heterocyclic systems, ranging from cycloaddition reactions to multicomponent strategies and biomimetic approaches. These methods offer access to a wide array of dihydropyran derivatives, including those with specific substitution patterns like the this compound moiety.

1 Cycloaddition Strategies

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the stereoselective formation of six-membered rings. uc.pt The hetero-Diels-Alder (HDA) reaction, where one or more heteroatoms are part of the diene or dienophile, is especially pertinent for synthesizing heterocyclic compounds like dihydropyrans. uc.pt

1 Bis-acetylenic Enones as Dienes in Dihydropyran Cycloadditions

While direct search results specifically detailing the use of bis-acetylenic enones as dienes for the synthesis of this compound are limited, the broader context of cycloaddition reactions provides a foundation for this approach. The Diels-Alder reaction of acetylenic dienophiles with cyclopentadienones, for instance, leads to the formation of substituted benzenes through a cycloaddition-extrusion cascade. nih.gov This highlights the reactivity of acetylenic compounds in cycloadditions.

In a related context, the intramolecular [4+2] cycloaddition of α,β-alkynyl carbonyl compounds represents a heterocyclic variant of the enyne cycloaddition, yielding dihydroisobenzofuran ring systems. mit.edu This suggests that appropriately designed bis-acetylenic enones could potentially serve as diene precursors in intermolecular cycloadditions to generate dihydropyran structures, although this specific application for this compound is not extensively documented in the provided results.

2 Asymmetric Hetero-Diels-Alder Reactions for Enantioenriched Dihydropyrans

The enantioselective synthesis of dihydropyrans is of great interest, and asymmetric hetero-Diels-Alder (HDA) reactions have emerged as a highly effective method. nih.govorganic-chemistry.org These reactions allow for the construction of chiral dihydropyran frameworks with high levels of stereocontrol.

C2-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze the inverse electron demand HDA reaction between α,β-unsaturated carbonyl compounds and electron-rich olefins with high diastereo- and enantioselectivity. organic-chemistry.org This methodology is suitable for multigram scale synthesis and provides access to valuable chiral building blocks. organic-chemistry.org The high diastereoselectivity is often attributed to frontier orbital control or electrostatic effects favoring an endo transition state. organic-chemistry.org

Furthermore, organocatalytic approaches have been developed for the enantioselective inverse-electron-demand HDA reaction. For example, the dual activation of α,β-unsaturated aldehydes and acyl phosphonates using an organocatalyst that activates both partners through dienamine formation and hydrogen bonding, respectively, yields dihydropyran frameworks with three contiguous stereogenic centers in good yields and high enantiomeric excess. acs.org

Recent advancements have also seen the use of strong Lewis acid catalysts, such as ferric salts, to enable the LUMO activation of dioxopyrrolidines for asymmetric HDA reactions with simple olefins, producing bicyclic dihydropyran derivatives with excellent yields, diastereoselectivity, and enantioselectivity. rsc.org Another notable development is the intermolecular asymmetric IODA reaction between α-bromoacroleins and neutral alkenes, catalyzed by an oxazaborolidinium cation, which produces dihydropyrans in high yields and excellent enantioselectivities. nih.gov

| Catalyst System | Diene/Dienophile Pair | Key Features |

| C2-symmetric bis(oxazoline)-Cu(II) complexes | α,β-Unsaturated carbonyl compounds & electron-rich olefins | High diastereo- and enantioselectivity, suitable for large-scale synthesis. organic-chemistry.org |

| Organocatalyst (dienamine & H-bonding) | α,β-Unsaturated aldehydes & acyl phosphonates | Dual activation strategy, forms three contiguous stereocenters. acs.org |

| Ferric salt Lewis acid | Dioxopyrrolidines & simple olefins | LUMO activation, high yields and stereoselectivities. rsc.org |

| Oxazaborolidinium cation | α-Bromoacroleins & neutral alkenes | Access to dihydropyrans with an unoccupied C6 position. nih.gov |

2 Multicomponent Reaction (MCR) Strategies for Dihydropyran Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, have become a cornerstone of modern organic synthesis. frontiersin.orgnih.gov These reactions are highly efficient and atom-economical, aligning well with the principles of green chemistry. frontiersin.orgnih.govresearchgate.net MCRs are widely employed for the synthesis of heterocyclic compounds, including dihydropyran derivatives. researchgate.netdntb.gov.uarsc.org

1 Lewis Acid Catalysis in MCRs for Dihydropyran Formation

Lewis acid catalysis plays a crucial role in many MCRs designed for the synthesis of dihydropyrans. Lewis acids can activate substrates, facilitating key bond-forming steps such as Knoevenagel condensation, Michael addition, and subsequent cyclization reactions that lead to the dihydropyran core. mdpi.comajchem-a.com

For instance, zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum) has been utilized as a heterogeneous and recyclable Lewis acid catalyst for the solvent-free, three-component synthesis of dihydropyran derivatives from various aldehydes, malononitrile, and ethyl acetoacetate (B1235776) at 50 °C. ajchem-a.comsinaweb.net This method offers high reaction efficiency and short reaction times. ajchem-a.comsinaweb.net The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition with ethyl acetoacetate and subsequent cyclization. ajchem-a.com

Other Lewis acids, such as erbium triflate (Er(OTf)3), have also been shown to be effective catalysts for the synthesis of dihydropyran derivatives through a one-pot, three-component reaction. mdpi.com InCl3 and Sc(OTf)3 are the catalysts of choice for the three-component reaction of dihydropyridines, aldehydes, and p-methylaniline to form highly substituted tetrahydroquinolines, showcasing the utility of Lewis acids in formal [4+2] cycloadditions. nih.gov

2 Green Chemistry Principles in MCR-Based Dihydropyran Synthesis

MCRs are inherently aligned with the principles of green chemistry due to their high atom economy, reduction in the number of synthetic steps, and potential for minimizing waste. frontiersin.orgnih.govpreprints.org The development of MCRs for dihydropyran synthesis often incorporates other green chemistry aspects, such as the use of environmentally benign solvents (like water or ethanol-water mixtures), solvent-free reaction conditions, and the use of reusable catalysts. researchgate.netrsc.orgmdpi.comajgreenchem.com

The use of heterogeneous catalysts, like the aforementioned ZrCl4@Arabic Gum, is a key green feature as it allows for easy separation and recycling of the catalyst. ajchem-a.comsinaweb.net Similarly, the use of magnetic nanoparticles as catalysts facilitates their recovery and reuse. rsc.org Solvent-free conditions, as seen in the ZrCl4@Arabic Gum catalyzed synthesis, not only reduce environmental impact but can also lead to improved reaction rates and yields. ajchem-a.comsinaweb.netajgreenchem.com Ultrasound and microwave-assisted synthesis are other energy-efficient techniques that have been applied to the green synthesis of pyranopyrazole derivatives, a class of dihydropyran-containing heterocycles. rsc.org

Future Research Directions in 2,5 Dihydropyran Chemistry

Development of Novel Catalytic Systems for Enantioselective 2,5-Dihydropyran Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, continues to drive innovation in asymmetric catalysis. A primary future direction in 2,5-dihydropyran synthesis is the development of more efficient and versatile chiral catalytic systems. The hetero-Diels-Alder (HDA) reaction is a cornerstone for dihydropyran synthesis, and its asymmetric variant is a major research focus.

Future research will likely concentrate on:

Novel Chiral Lewis Acids: While significant progress has been made with catalysts like C2-symmetric bis(oxazoline)−Cu(II) complexes, there is a continuous search for new metal-ligand combinations that offer higher turnovers, broader substrate scope, and improved enantioselectivity, even at room temperature. researchgate.net The exploration of earth-abundant and non-toxic metals is a particularly promising avenue.

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for various transformations, including the synthesis of related dihydropyranone structures through [4+2] and [3+3] cycloadditions. mdpi.com Future work will likely expand the use of NHCs and other organocatalysts, such as chiral amines and phosphoric acids, to access a wider range of enantiomerically enriched 2,5-dihydropyran derivatives.

Bifunctional Catalysis: Catalysts that possess both a Lewis acidic site to activate the dienophile and a Brønsted base site to orient the diene can offer enhanced control over the stereochemical outcome of the reaction. Designing novel bifunctional catalysts tailored for HDA reactions represents a significant area for advancement.

| Catalyst Type | Example | Key Advantages | Research Direction |

| Chiral Lewis Acid | Bis(oxazoline) Copper(II) Complexes | High diastereo- and enantioselectivity, low catalyst loadings. researchgate.net | Development of catalysts using earth-abundant metals; improving room temperature efficiency. |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Metal-free, versatile for cycloadditions, high enantioselectivity. mdpi.com | Expanding scope to new substrate classes; development of novel chiral NHC scaffolds. |

| Bifunctional Catalyst | Quinoline-Squaramide | Cooperative activation of reactants, high stereocontrol. | Design of novel scaffolds for specific HDA reactions leading to 2,5-dihydropyrans. |

Exploration of Undiscovered Reactivity Patterns of 2,5-Dihydropyran Derivatives

Beyond synthesis, the 2,5-dihydropyran scaffold possesses unique electronic and steric properties that can be exploited in novel chemical transformations. The vinyl ether moiety within the ring is a versatile functional handle, yet its full reactive potential remains to be explored.

Future research is expected to investigate:

Novel Cycloaddition Reactions: While HDA reactions are used to form the ring, the dihydropyran itself can participate in further cycloadditions. Exploring its reactivity as a dienophile or in [2+2] and [3+2] cycloadditions could lead to complex polycyclic systems that are otherwise difficult to access.

C-H Functionalization: Direct functionalization of the C-H bonds on the dihydropyran ring is a highly atom-economical approach to introduce complexity. Developing catalytic systems for regioselective C-H activation at the allylic or vinylic positions would be a significant breakthrough, enabling rapid diversification of the core scaffold.

Rearrangement Reactions: Catalytic or thermal rearrangements of functionalized 2,5-dihydropyrans could provide access to entirely different heterocyclic systems. For example, phosphine-catalyzed rearrangements of related 4,5-dihydrofurans can yield 2H-pyrans, suggesting that similar transformative potential exists for dihydropyran systems.

Advanced Computational Modeling for Predictive Synthesis and Reactivity of 2,5-Dihydropyrans

Computational chemistry is an increasingly indispensable tool in modern organic synthesis. For 2,5-dihydropyran chemistry, advanced modeling can accelerate discovery by providing deep mechanistic insights and predicting optimal reaction conditions.

Key areas for future computational research include:

Mechanism and Selectivity Prediction: Density Functional Theory (DFT) is already being used to study the mechanisms of HDA reactions that form dihydropyrans. researchgate.netrsc.org Future efforts will focus on building more accurate models to predict not only the feasibility of a reaction but also its regio- and stereoselectivity with high confidence. researchgate.netrsc.org This involves calculating transition state energies for different reaction pathways, allowing chemists to choose the best catalyst and conditions before entering the lab. researchgate.netmdpi.com

In Silico Catalyst Design: Instead of relying solely on experimental screening, computational methods can be used to design new catalysts in silico. By modeling the catalyst-substrate interactions, researchers can rationally modify ligand structures to enhance binding and improve stereocontrol. This approach can significantly reduce the time and resources required to develop next-generation catalytic systems.

Machine Learning for Reactivity Prediction: As more reaction data becomes available, machine learning algorithms can be trained to predict the outcomes of reactions involving 2,5-dihydropyran derivatives. nih.govarxiv.org These models can identify subtle patterns in reactivity that are not immediately obvious to human chemists, potentially leading to the discovery of entirely new reactions and applications for this scaffold. nih.gov Molecular dynamics simulations can further confirm the stability and interactions of designed dihydropyran derivatives within biological targets like enzymes. nih.govnih.gov

| Computational Method | Application in Dihydropyran Chemistry | Future Goal |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms (e.g., HDA), calculating transition state energies. researchgate.netrsc.orgmdpi.com | High-accuracy prediction of enantioselectivity; guiding catalyst optimization. |

| Molecular Docking & Dynamics | Simulating ligand-protein interactions for bioactive dihydropyran derivatives. nih.govnih.gov | Designing derivatives with improved binding affinity and pharmacokinetic profiles. |

| Machine Learning (ML) | Predicting reaction outcomes and identifying novel reactivity patterns. nih.govarxiv.org | Developing robust predictive models to accelerate the discovery of new reactions and applications. |

Sustainable and Green Chemistry Approaches in 2,5-Dihydropyran Synthesis

The principles of green chemistry are becoming central to the development of new synthetic methods. Future research in 2,5-dihydropyran synthesis will increasingly prioritize sustainability.

This includes:

Use of Renewable Feedstocks: Developing synthetic routes that start from biomass-derived materials instead of petrochemical feedstocks is a major goal.

Atom Economy: Designing reactions, such as cycloadditions, that incorporate all atoms from the reactants into the final product, thereby minimizing waste.

Benign Solvents and Reusable Catalysts: Shifting towards the use of safer solvents like water or ethanol (B145695) and developing robust, recyclable catalysts are key objectives. nih.gov A recent example is the use of novel, reusable Tantalum-Metal Organic Framework (Ta-MOF) nanostructures as highly efficient catalysts for the synthesis of 1,4-dihydropyran derivatives. nih.gov These catalysts demonstrate high recyclability and function effectively in ethanol at room temperature. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.

Design of Next-Generation Scaffolds Based on 2,5-Dihydropyran Chemistry

The 2,5-dihydropyran motif is a valuable starting point for the design of novel molecular scaffolds in medicinal chemistry and materials science. Its conformational pre-organization and the ability to install multiple stereocenters make it an attractive core for creating diverse molecular architectures.

Future directions in this area will focus on:

Scaffold Hopping and Diversification: Using the dihydropyran ring as a bioisosteric replacement for other cyclic systems (like phenyl or piperidine (B6355638) rings) in known drug molecules to improve properties such as solubility, metabolic stability, or target affinity.

Polypharmacological Agents: Creating flexible scaffolds that can be decorated with different functional groups to interact with multiple biological targets simultaneously. mdpi.com This is a promising strategy for treating complex diseases.

Spirocyclic and Fused Systems: Developing synthetic routes to elaborate the 2,5-dihydropyran core into more complex and rigid spirocyclic or fused-ring systems. These three-dimensional structures are highly sought after in drug discovery as they can access regions of chemical space that are underexplored by traditional flat aromatic compounds.

By pursuing these research avenues, the scientific community can unlock the full potential of 2,5-dihydropyran chemistry, leading to the development of innovative solutions in medicine, materials, and sustainable synthesis.

Q & A

Q. What are the key considerations for synthesizing 6,6-dimethyl-2,5-dihydropyran derivatives with high regioselectivity?

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological activity?

Q. What mechanistic insights can DFT calculations provide for acid-catalyzed reactions of dihydropyran derivatives?

- Methodological Answer : DFT studies elucidate pathways for acid-catalyzed transformations. For example, trifluoroacetic acid stabilizes carbocation intermediates in dihydropyran systems, favoring ring retention, while stronger acids promote ring opening via protonation of the carbonyl oxygen . Computational modeling (e.g., Gaussian 09 with B3LYP/6-31G*) can predict transition-state energies and regioselectivity. Validate predictions experimentally using kinetic isotope effects or Hammett plots.

Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets or reaction partners. For Diels-Alder reactions, compute frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-deficient dienophiles. For example, dihydropyrans with electron-withdrawing substituents (e.g., trifluoromethyl) show enhanced reactivity in [4+2] cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.